Benzo(6,7)cycloheptal(1,2,3-cd)benzofuran-4,6,8-10-tetrol, 6,7-dihydro-1,7-bis(4-hydroxyphenyl)-, cis-(-)
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Overview
Description
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
Benzo(6,7)cycloheptal(1,2,3-cd)benzofuran-4,6,8-10-tetrol, 6,7-dihydro-1,7-bis(4-hydroxyphenyl)-, cis-(-) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Benzo(6,7)cycloheptal(1,2,3-cd)benzofuran-4,6,8-10-tetrol, 6,7-dihydro-1,7-bis(4-hydroxyphenyl)-, cis-(-) can be compared with other similar compounds such as:
Resveratrol: Known for its antioxidant properties but has a simpler structure.
Quercetin: Another antioxidant with a different flavonoid structure.
Properties
CAS No. |
204644-70-2 |
---|---|
Molecular Formula |
C28H20O7 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(8S,9S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10(17),11,13-heptaene-4,6,9,12-tetrol |
InChI |
InChI=1S/C28H20O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,27,29-34H/t23-,27+/m0/s1 |
InChI Key |
GCOPXRXOORFRHV-WNCULLNHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H](C3=C4C(=CC(=C3)O)OC(=C4C5=C2C(=CC(=C5)O)O)C6=CC=C(C=C6)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C4C(=CC(=C3)O)OC(=C4C5=C2C(=CC(=C5)O)O)C6=CC=C(C=C6)O)O)O |
Origin of Product |
United States |
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